molecular formula C18H18N4O4S B10980796 ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate

ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate

Cat. No.: B10980796
M. Wt: 386.4 g/mol
InChI Key: XYGGKGBADVFRFA-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include bromine, chloroform, and methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, bromine, and chloroform. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate apart is its unique combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

Ethyl 4-methyl-2-(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamido)thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and cyclopentaisoxazole moieties. The synthetic pathways often utilize various reagents and conditions to achieve the desired structure with high yield and purity. For instance, thiazole derivatives are synthesized through reactions involving cyclization processes that yield biologically active scaffolds .

Antimicrobial Properties

Thiazole-containing compounds have been extensively studied for their antimicrobial properties. Research indicates that derivatives of thiazole exhibit a broad spectrum of activity against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiazole derivatives demonstrate potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 4.23 mM . The presence of electron-withdrawing groups in the para position of the thiazole ring has been linked to enhanced antimicrobial activity.

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Some thiazole derivatives have shown efficacy in inhibiting cancer cell proliferation in vitro. For example, compounds similar to this compound have been tested against various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity . The mechanism often involves apoptosis induction and cell cycle arrest.

Antioxidant Activity

Another notable biological property is the antioxidant activity exhibited by thiazole derivatives. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in preventing diseases associated with oxidative damage, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Research has indicated that modifications to the thiazole ring can significantly influence the compound's pharmacological properties:

  • Substituents : The introduction of different substituents at specific positions on the thiazole ring can enhance or diminish biological activity.
  • Lipophilicity : Increasing lipophilicity through structural modifications often correlates with improved antimicrobial and anticancer activities.
  • Functional Groups : Electron-withdrawing or donating groups can alter the electronic properties of the compound, affecting its interaction with biological targets .

Case Studies

  • Antibacterial Activity : A study evaluated a series of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound exhibited an MIC of 0.7 μg/mL, showcasing significant antibacterial efficacy compared to standard antibiotics .
  • Anticancer Studies : In vitro studies on lung cancer cell lines demonstrated that certain thiazole derivatives could inhibit cell proliferation by inducing apoptosis at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for this compound, and how are critical intermediates characterized?

The synthesis involves multi-step reactions, starting with the coupling of ethyl 2-bromoacetoacetate with nitrile derivatives to form thiazole intermediates. Subsequent steps include hydrolysis to generate carboxylic acid intermediates, followed by amide coupling using reagents like HATU or EDCI . Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–60°C), and reaction time (6–24 hours). Characterization relies on 1H^1H-/13C^{13}C-NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What structural features define this compound, and how do they influence its reactivity?

The molecule contains a thiazole core linked to a cyclopenta-isoxazolo-pyridine moiety via a carboxamide bridge. The ethyl ester at position 5 enhances solubility, while the cyclopenta[b]isoxazolo[4,5-e]pyridine contributes to planar aromaticity, favoring π-π stacking in biological targets. The methyl group on the thiazole ring introduces steric effects, potentially modulating binding selectivity .

Q. Which spectroscopic methods are essential for confirming its purity and structure?

1H^1H-NMR identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm and thiazole protons at δ 7.0–8.0 ppm). 13C^{13}C-NMR confirms carbonyl groups (e.g., ester C=O at ~165 ppm). HRMS validates the molecular formula, while HPLC (≥95% purity) ensures no unreacted intermediates remain .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Use design of experiments (DoE) to test variables like catalyst loading (e.g., 1–5 mol% Pd for coupling steps), solvent polarity (e.g., switching from DMF to acetonitrile), and temperature gradients. Evidence suggests that slow addition of coupling reagents reduces side-product formation . Scalability may require transitioning from batch to flow chemistry for exothermic steps.

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

Employ target-based assays (e.g., kinase inhibition screens) and phenotypic profiling (e.g., cytotoxicity in cancer cell lines). Molecular docking can predict binding to cyclin-dependent kinases (CDKs) or proteasomes, while CRISPR-Cas9 knockout models validate target relevance . Compare results to structurally related analogs (e.g., triazole-thiazole hybrids) to identify pharmacophore requirements .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Cross-validate assay conditions: differences in cell line viability (e.g., HeLa vs. MCF-7), incubation time (24 vs. 48 hours), or compound purity (>95% vs. <90%) may explain discrepancies. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. Which computational methods predict its interaction with biological targets?

Perform molecular dynamics (MD) simulations to assess stability of ligand-target complexes. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Tools like AutoDock Vina or Schrödinger Suite model binding poses, prioritizing residues critical for hydrogen bonding (e.g., pyridine N interactions) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

Synthesize derivatives with modifications at the ethyl ester (e.g., replacing with methyl or tert-butyl) or cyclopenta-isoxazolo-pyridine (e.g., halogen substitution). Test in parallel assays to correlate structural changes with bioactivity. For example, replacing the methyl group on the thiazole with CF3_3 may enhance metabolic stability .

Q. What troubleshooting steps address low yields during the final amide coupling step?

Ensure anhydrous conditions (use molecular sieves) and fresh coupling reagents. If carbodiimide-based reagents (e.g., DCC) fail, switch to uranium salts (HATU). Monitor reaction progress via TLC or LC-MS. If unreacted starting material persists, increase equivalents of amine or activate the carboxylic acid with NHS esters .

Q. What advanced purification techniques are recommended for isolating this compound?

Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA). For enantiomeric purity, chiral columns (e.g., Chiralpak IA) resolve stereoisomers. Recrystallization from ethanol/water (7:3 v/v) removes hydrophobic impurities .

Properties

Molecular Formula

C18H18N4O4S

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 4-methyl-2-[(6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-9(3)19-18(27-14)21-15(23)13-10-6-5-7-11(10)20-16-12(13)8(2)22-26-16/h4-7H2,1-3H3,(H,19,21,23)

InChI Key

XYGGKGBADVFRFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C(=NOC3=NC4=C2CCC4)C)C

Origin of Product

United States

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